2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the pyrano[2,3-c]pyridine carboxamide family, characterized by a fused pyranopyridine core with diverse substituents. The structure includes:
- A 4-chlorophenylimino group at position 2, contributing to hydrophobic interactions.
- A hydroxymethyl group at position 5, enhancing solubility.
- An N-(4-methoxyphenyl) carboxamide moiety at position 3, influencing electronic properties.
- A methyl group at position 8, modulating steric effects.
Properties
CAS No. |
6782-41-8 |
|---|---|
Molecular Formula |
C24H20ClN3O4 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4/c1-14-22-20(15(13-29)12-26-14)11-21(23(30)27-17-7-9-19(31-2)10-8-17)24(32-22)28-18-5-3-16(25)4-6-18/h3-12,29H,13H2,1-2H3,(H,27,30) |
InChI Key |
UGOIZOKQOWYNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)OC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following analogs exhibit modifications in substituent groups, impacting physicochemical and pharmacological properties:
Analog 1 : (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methylpyrano[2,3-c]pyridine-3-carboxamide ()
- Molecular Formula : C₂₆H₂₄ClN₃O₆
- Substituent Differences: Additional chloro and methoxy groups on the phenyl ring (5-chloro-2,4-dimethoxyphenyl).
Analog 2 : (2Z)-5-(Hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide ()
- Molecular Formula: Not explicitly stated (CAS 1321716-68-0).
- Substituent Differences: Iodo substituent on the phenyl ring (4-iodophenyl), increasing steric bulk. 4-methylphenylimino group instead of 4-chlorophenylimino.
Physicochemical and Functional Comparisons
Key Observations :
Analog 1 ’s additional methoxy groups may improve binding affinity in polar environments but reduce metabolic stability due to steric hindrance .
Analog 2 ’s iodine substituent could enhance interactions with hydrophobic pockets in biological targets but may limit bioavailability .
Methodological Considerations
- Structural Confirmation : Techniques such as 1H-NMR (as described in ) and crystallography software like SHELX () and ORTEP-3 () are critical for verifying substituent positions and stereochemistry in these analogs .
- Synthetic Challenges : The introduction of bulky groups (e.g., iodine in Analog 2) requires optimized coupling conditions to avoid byproducts.
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